molecular formula C16H32N6O6 B5159536 N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide

N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide

Cat. No.: B5159536
M. Wt: 404.46 g/mol
InChI Key: GHWWYOGGYYCHCX-UHFFFAOYSA-N
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Description

N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide is a complex organic compound characterized by the presence of morpholine and nitramide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of Morpholine Derivatives: The initial step involves the reaction of morpholine with formaldehyde to form morpholin-4-ylmethyl derivatives.

    Nitramide Formation:

    Coupling Reactions: The final step involves coupling the morpholin-4-ylmethyl derivatives with nitramide intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitramide groups to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nitramide-sensitive pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide involves its interaction with molecular targets, such as enzymes or receptors. The nitramide groups may participate in redox reactions, altering the activity of target molecules and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(morpholin-4-ylmethyl)-N-[6-(morpholin-4-ylmethylamino)hexyl]amine
  • N-(morpholin-4-ylmethyl)-N-[6-(morpholin-4-ylmethylamino)hexyl]nitroamine

Uniqueness

N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide is unique due to the presence of both morpholine and nitramide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O6/c23-21(24)19(15-17-7-11-27-12-8-17)5-3-1-2-4-6-20(22(25)26)16-18-9-13-28-14-10-18/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWWYOGGYYCHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN(CCCCCCN(CN2CCOCC2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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